
(2R)-2-methylhex-5-enoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Methylhex-5-enoic acid is an organic compound characterized by its unique structure, which includes a methyl group attached to the second carbon of a hexenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methylhex-5-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as 2-methyl-1-hexene.
Oxidation: The double bond in 2-methyl-1-hexene is oxidized using reagents like potassium permanganate or osmium tetroxide to form the corresponding diol.
Cleavage: The diol is then cleaved using periodic acid or lead tetraacetate to yield the desired (2R)-2-methylhex-5-enoic acid.
Industrial Production Methods: In an industrial setting, the production of (2R)-2-methylhex-5-enoic acid may involve more efficient catalytic processes and large-scale oxidation reactions to ensure high yield and purity.
Types of Reactions:
Oxidation: (2R)-2-Methylhex-5-enoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the double bond or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Methylhex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2R)-2-methylhex-5-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the molecule may also participate in various chemical reactions, altering the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Methylhex-5-enoic Acid: The enantiomer of (2R)-2-methylhex-5-enoic acid, differing in the spatial arrangement of atoms.
Hex-5-enoic Acid: Lacks the methyl group at the second carbon, resulting in different chemical properties.
2-Methylhexanoic Acid: Saturated version of (2R)-2-methylhex-5-enoic acid, lacking the double bond.
Eigenschaften
Molekularformel |
C7H12O2 |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(2R)-2-methylhex-5-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9)/t6-/m1/s1 |
InChI-Schlüssel |
SXUXAXVRKXYXQZ-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CCC=C)C(=O)O |
Kanonische SMILES |
CC(CCC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


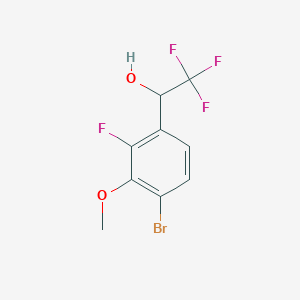
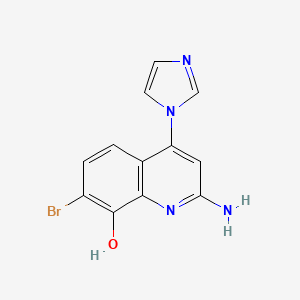
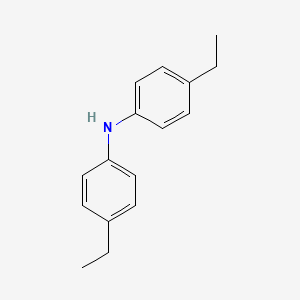
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
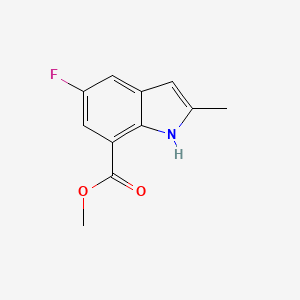
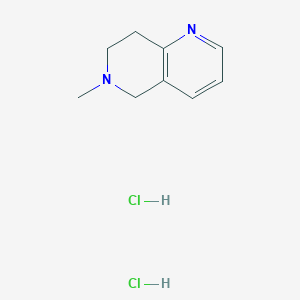
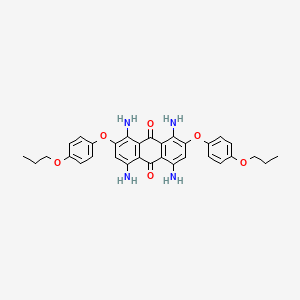
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-6-chloroanthracene-9,10-dione](/img/structure/B13130003.png)
![Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-](/img/structure/B13130022.png)
![5-Methyl-4,7-diazaspiro[2.5]octanehydrochloride](/img/structure/B13130030.png)




